N'-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
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Overview
Description
N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a fluorobenzene sulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperidine intermediate: This step involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the ethanediamide: The piperidine intermediate is then coupled with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the dimethylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The piperidine ring and fluorobenzene sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-1-naphthamide
- N-allyl-2-methyl-3-nitrobenzamide
- N-ethyl-4-iodobenzamide
Uniqueness
N’-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAKQWQGSUOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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